molecular formula C12H17NO B1397788 N-[(4-methoxyphenyl)methyl]cyclobutanamine CAS No. 1181382-84-2

N-[(4-methoxyphenyl)methyl]cyclobutanamine

Cat. No. B1397788
Key on ui cas rn: 1181382-84-2
M. Wt: 191.27 g/mol
InChI Key: KWPXRGPYGNBPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252795B2

Procedure details

4-Methoxybenzaldehyde (5.63 mL, 46.4 mmol) and cyclobutanamine (3.3 g, 46.4 mmol) in dichloromethane (40 mL) were stirred at room temperature. After 45 min., magnesium perchlorate (0.231 g, 2.320 mmol) was added, and the reaction mixture was stirred at room temperature. After 16 hours, the reaction mixture was treated with Na2SO4 (2 g) and stirred at room temperature for 2 hours, filtered and concentrated to dryness. The reaction mixture was dissolved in methanol (40 mL), cooled to 0° C., and NaBH4 (1.6 g, 69.6 mmol) was added. After 15 min., the reaction mixture was warmed to room temperature. After 2 hours, the reaction mixture was diluted with 1N NaOH (100 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated to isolate 4A (8.5 g, 82% yield) as a clear oil. HPLC: Rt=0.82 min (PHENOMENEX® Luna 5 micron C18 4.6×30 mm, 10-90% aqueous methanol containing 0.1% TFA, 2 min gradient, flow rate=5 mL/min, detection at 254 nm). MS (ES): m/z=192.6 [M+H]+.
Quantity
5.63 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.231 g
Type
catalyst
Reaction Step Five
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH:11]1([NH2:15])[CH2:14][CH2:13][CH2:12]1.[O-]S([O-])(=O)=O.[Na+].[Na+].[BH4-].[Na+]>ClCCl.[OH-].[Na+].Cl([O-])(=O)(=O)=O.[Mg+2].Cl([O-])(=O)(=O)=O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH:15][CH:11]2[CH2:14][CH2:13][CH2:12]2)=[CH:5][CH:4]=1 |f:2.3.4,5.6,8.9,10.11.12|

Inputs

Step One
Name
Quantity
5.63 mL
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
3.3 g
Type
reactant
Smiles
C1(CCC1)N
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.231 g
Type
catalyst
Smiles
Cl(=O)(=O)(=O)[O-].[Mg+2].Cl(=O)(=O)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The reaction mixture was dissolved in methanol (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
WAIT
Type
WAIT
Details
After 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC1=CC=C(CNC2CCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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